
N-Acetyl-L-alanyl-L-leucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-L-alanyl-L-leucine is a modified amino acid derivative that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is formed by the acetylation of L-alanine and L-leucine, two essential amino acids. The acetylation process enhances the compound’s stability and bioavailability, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-alanyl-L-leucine typically involves the acetylation of L-alanine and L-leucine. The process begins with the protection of the amino groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then subjected to acetylation using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. After the acetylation reaction, the protecting groups are removed to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, making the process economically viable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-L-alanyl-L-leucine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the acetyl group.
Applications De Recherche Scientifique
N-Acetyl-L-alanyl-L-leucine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and metabolic diseases.
Industry: Utilized in the production of pharmaceuticals and nutraceuticals due to its enhanced stability and bioavailability.
Mécanisme D'action
The mechanism of action of N-Acetyl-L-alanyl-L-leucine involves its interaction with specific molecular targets and pathways. The acetylation of the amino acids enhances their ability to cross cell membranes and interact with intracellular targets. The compound is known to activate metabolic pathways, including the mTOR pathway, which plays a crucial role in cell growth and metabolism. Additionally, it can modulate neurotransmitter levels, making it a potential candidate for treating neurological disorders.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetyl-L-leucine: Another acetylated amino acid with similar properties but different applications.
N-Acetyl-L-alanine: Shares structural similarities but has distinct biological effects.
N-Acetyl-L-glutamine: Used in different therapeutic contexts due to its unique properties.
Uniqueness
N-Acetyl-L-alanyl-L-leucine stands out due to its combined properties of L-alanine and L-leucine, making it more versatile in its applications. Its enhanced stability and bioavailability compared to its non-acetylated counterparts make it a valuable compound for research and industrial use.
Propriétés
Numéro CAS |
78233-70-2 |
|---|---|
Formule moléculaire |
C11H20N2O4 |
Poids moléculaire |
244.29 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C11H20N2O4/c1-6(2)5-9(11(16)17)13-10(15)7(3)12-8(4)14/h6-7,9H,5H2,1-4H3,(H,12,14)(H,13,15)(H,16,17)/t7-,9-/m0/s1 |
Clé InChI |
HIEIIANYSKARKE-CBAPKCEASA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)C |
SMILES canonique |
CC(C)CC(C(=O)O)NC(=O)C(C)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,8,10,11-Tetrachloro-5H-benzo[a]phenoxazin-5-one](/img/structure/B14445200.png)
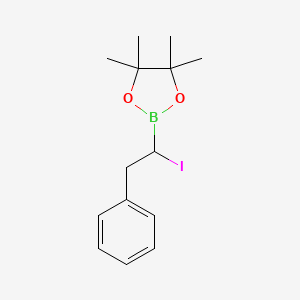
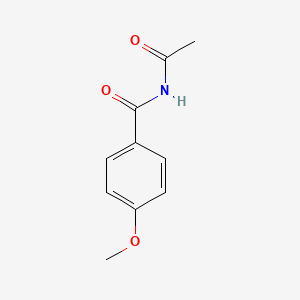

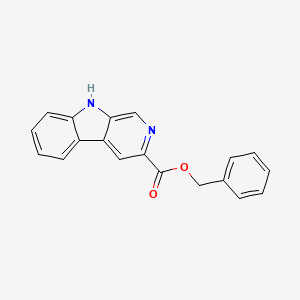
![Acetamide, 2-(diethylamino)-N-[4-(dimethylamino)phenyl]-](/img/structure/B14445213.png)
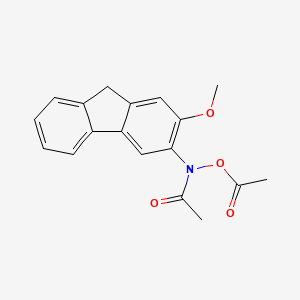

![1-([1,1'-Biphenyl]-4-yl)-2-bromobutan-1-one](/img/structure/B14445231.png)
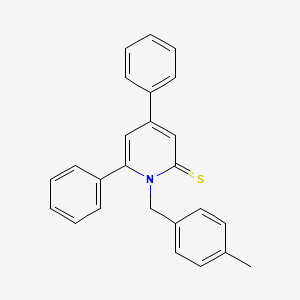
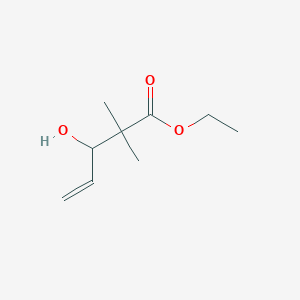
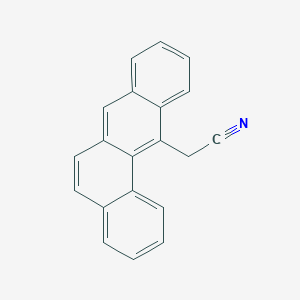
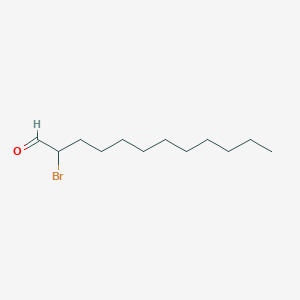
![4-[(3-Chlorophenyl)methylsulfanyl]pyridine;hydrochloride](/img/structure/B14445291.png)
